Cas no 1241680-71-6 (a-Me-Phe(2-NO2)-OH·H2O)

a-Me-Phe(2-NO2)-OH·H2O 化学的及び物理的性質
名前と識別子
-
- (S)-alpha-Methyl-2-nitrophenylalanine
- α-Methyl-2-nitro-L-phenylalanine
- AKOS027339776
- (2S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid
- 1241680-71-6
- (S)-2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
- F12130
- (S)-LFA-METHYL-2-NITROPHENYLALANINE H2O
- a-Me-Phe(2-NO2)-OH·H2O
-
- MDL: MFCD10565618
- インチ: InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
- InChIKey: UBTIYKMYANVKMU-JTQLQIEISA-N
- ほほえんだ: CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N
計算された属性
- せいみつぶんしりょう: 224.07970687g/mol
- どういたいしつりょう: 224.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): -1.4
じっけんとくせい
- 密度みつど: 1.355±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(3.4 g/l)(25ºC)、
a-Me-Phe(2-NO2)-OH·H2O 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A245680-250mg |
a-Me-Phe(2-NO2)-OH·H2O |
1241680-71-6 | 250mg |
$ 575.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1724713-1g |
α-Methyl-2-nitro-L-phenylalanine |
1241680-71-6 | 98% | 1g |
¥4645.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1001673-5g |
(S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
1241680-71-6 | 95% | 5g |
$1600 | 2025-03-01 | |
eNovation Chemicals LLC | Y1001673-5g |
(S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
1241680-71-6 | 95% | 5g |
$1600 | 2024-08-02 | |
TRC | A245680-500mg |
a-Me-Phe(2-NO2)-OH·H2O |
1241680-71-6 | 500mg |
$ 915.00 | 2022-06-08 | ||
TRC | A245680-100mg |
a-Me-Phe(2-NO2)-OH·H2O |
1241680-71-6 | 100mg |
$ 275.00 | 2022-06-08 | ||
eNovation Chemicals LLC | Y1001673-5g |
(S)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |
1241680-71-6 | 95% | 5g |
$1600 | 2025-02-28 |
a-Me-Phe(2-NO2)-OH·H2O 関連文献
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
6. Book reviews
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
a-Me-Phe(2-NO2)-OH·H2Oに関する追加情報
Comprehensive Overview of a-Me-Phe(2-NO2)-OH·H2O (CAS No. 1241680-71-6): Properties, Applications, and Industry Insights
The compound a-Me-Phe(2-NO2)-OH·H2O (CAS No. 1241680-71-6) is a specialized non-natural amino acid derivative gaining attention in pharmaceutical and biochemical research. Its unique structural features, including the methyl group substitution (a-Me) and nitro (NO2) functionalization, make it a valuable building block for peptide synthesis and drug discovery. As the demand for modified amino acids surges in targeted drug delivery and enzyme inhibition studies, this compound has emerged as a subject of scientific interest.
Recent trends in AI-driven drug discovery and computational chemistry have amplified searches for custom amino acid derivatives like a-Me-Phe(2-NO2)-OH·H2O. Researchers frequently inquire about its stereochemical stability, solubility profiles, and compatibility with solid-phase peptide synthesis (SPPS). The hydrated form (·H2O) ensures better handling characteristics, addressing common challenges in peptide manufacturing workflows.
The nitro-aromatic moiety in a-Me-Phe(2-NO2)-OH·H2O enables unique electronic interactions, making it relevant for fluorescence quenching studies and redox-active peptide design. This aligns with growing interest in smart biomaterials and bioelectronic interfaces. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-grade peptide production.
Environmental considerations in chemical synthesis have prompted investigations into green chemistry approaches for producing a-Me-Phe(2-NO2)-OH·H2O. Recent publications highlight solvent-free crystallization methods that reduce waste generation while maintaining crystallinity and storage stability. These advancements respond to industry demands for sustainable pharmaceutical intermediates.
In structure-activity relationship (SAR) studies, the compound's steric hindrance from the alpha-methyl group proves valuable for probing enzyme binding pockets. This characteristic fuels its use in developing protease inhibitors, particularly against targets like viral proteases and inflammatory mediators. Patent analyses reveal increasing incorporation of this scaffold in peptidomimetic drug candidates.
Storage recommendations for a-Me-Phe(2-NO2)-OH·H2O emphasize protection from light exposure and moisture, with optimal stability observed at -20°C under argon atmosphere. These protocols ensure consistent performance in automated peptide synthesizers, where reproducibility is critical for high-throughput screening applications.
The compound's logP value and hydrogen bonding capacity make it particularly useful for modulating peptide membrane permeability—a key consideration in blood-brain barrier penetration studies. This property aligns with current research priorities in neurotherapeutic development and CNS-targeted biologics.
Quality control specifications for CAS 1241680-71-6 typically include chiral purity verification via polarimetry and residual solvent analysis by GC-MS. These rigorous standards support its integration into clinical-stage peptide APIs, where regulatory compliance is paramount. The compound's MSDS data confirms compatibility with standard laboratory safety protocols.
Emerging applications in bioconjugation chemistry exploit the nitro group's reduction potential for creating cleavable linkers in antibody-drug conjugates (ADCs). This positions a-Me-Phe(2-NO2)-OH·H2O as a versatile tool in precision oncology research, particularly for designing tumor-activated prodrugs.
Supply chain dynamics for this specialty chemical reflect broader trends in pharmaceutical outsourcing, with increasing preference for just-in-time manufacturing to minimize inventory costs. Technical bulletins from leading suppliers provide detailed coupling efficiency data for common peptide condensation reagents, facilitating protocol optimization.
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